molecular formula C21H11Cl2KN5NaO8S2 B12730038 6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt CAS No. 94021-12-2

6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt

Cat. No.: B12730038
CAS No.: 94021-12-2
M. Wt: 658.5 g/mol
InChI Key: OLILLLMAJFQEFU-UHFFFAOYSA-L
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Description

6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a dichloropyridazinyl group, a sulphonated naphthalene ring, and an azo linkage. This compound is often used in various scientific and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the dichloropyridazinyl group: This can be achieved through chlorination reactions.

    Azo coupling reaction: The azo linkage is formed by coupling a diazonium salt with a phenolic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch processing: Where each step is carried out in separate reactors.

    Continuous processing: Where the reactions are carried out in a continuous flow system to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Catalysts: Metal catalysts like palladium or platinum may be used in some reactions.

Major Products Formed

    Oxidation products: Quinones or other oxidized derivatives.

    Reduction products: Amines or other reduced derivatives.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be used in staining or labeling techniques.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For example:

    In biological systems: It may interact with proteins or nucleic acids through its azo linkage and sulphonate groups.

    In chemical reactions: It may act as a catalyst or reactant, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Azo dyes: Compounds with similar azo linkages and aromatic structures.

    Sulphonated aromatic compounds: Compounds with similar sulphonate groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dichloropyridazinyl group, in particular, may provide unique reactivity compared to other similar compounds.

Properties

CAS No.

94021-12-2

Molecular Formula

C21H11Cl2KN5NaO8S2

Molecular Weight

658.5 g/mol

IUPAC Name

potassium;sodium;6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H13Cl2N5O8S2.K.Na/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33;;/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

OLILLLMAJFQEFU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+]

Origin of Product

United States

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